molecular formula C19H19NO3 B2511905 4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one CAS No. 859109-71-0

4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one

Cat. No.: B2511905
CAS No.: 859109-71-0
M. Wt: 309.365
InChI Key: GBOAIQFJHILTGI-UHFFFAOYSA-N
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Description

4-{[(2,3-Dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one is a synthetic small molecule built on a 7-methoxycoumarin core, a privileged scaffold in medicinal chemistry. This compound features a strategic (arylamino)methyl substitution at the 4-position, a structural feature shared with biologically active coumarin analogs that have demonstrated inhibitory activity against Monoamine Oxidase B (MAO-B), a key neurological target . The coumarin nucleus is extensively documented for its diverse pharmacological potential, including anti-inflammatory and analgesic properties, as evidenced by related 4-methylcoumarin derivatives . The specific 2,3-dimethylaniline moiety in this molecule may influence its selectivity and binding affinity towards various enzymatic targets. Researchers can leverage this compound as a key chemical tool for investigating new MAO-B inhibitors or for exploring the structure-activity relationships (SAR) of substituted coumarins in areas such as neurochemistry, oncology, and inflammation. The compound is provided with guaranteed high purity and stability for reliable experimental results. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2,3-dimethylanilino)methyl]-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-5-4-6-17(13(12)2)20-11-14-9-19(21)23-18-10-15(22-3)7-8-16(14)18/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOAIQFJHILTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for 4-{[(2,3-Dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one

Mannich Reaction-Based Synthesis

The Mannich reaction is a cornerstone for introducing aminomethyl groups into aromatic systems. A patent by CN104910175A details a protocol for synthesizing analogous coumarin derivatives using 7-hydroxy-4-methylcoumarin, formaldehyde, and primary/secondary amines.

Starting Materials and Reagents
  • 7-Methoxy-4-methyl-2H-chromen-2-one : Synthesized via Pechmann condensation of 3-methoxyphenol and ethyl acetoacetate in the presence of concentrated sulfuric acid.
  • Formaldehyde (37.5% aqueous solution) : Serves as the carbonyl component.
  • 2,3-Dimethylaniline : The amine nucleophile for Mannich adduct formation.
  • Industrial ethanol : Solvent for the reaction.
Reaction Conditions and Optimization

The reaction proceeds at 80°C for 5 hours under reflux, with molar ratios of coumarin:formaldehyde:amine optimized to 1.0:2.0:1.0. Elevated temperatures enhance the reactivity of formaldehyde, facilitating imine intermediate formation. The use of ethanol as a solvent ensures homogeneity and moderates reaction exothermicity.

Workup and Purification

Post-reaction, the mixture is concentrated via rotary evaporation, and the residue is precipitated in water. Crude product isolation via suction filtration is followed by recrystallization from anhydrous ethanol, yielding 82.1% pure compound.

Alternative Functionalization Approaches

Nitro Reduction and Azide Formation

A PMC study describes the synthesis of 6-amino-2H-chromen-2-one via Fe/NH4Cl-mediated reduction of 6-nitro-2H-chromen-2-one. While this method targets a different substitution pattern, it highlights strategies for introducing amino groups via nitro intermediates. Adaptation to the 4-position would require regioselective nitration, followed by reduction and subsequent alkylation with 2,3-dimethylaniline.

Coupling Reactions Inspired by Benzimidazole Derivatives

The WO2014188453A2 patent outlines multi-step syntheses involving chloroacetylation, reduction, and coupling reactions. Although developed for benzimidazole derivatives, analogous steps could be employed to conjugate the 2,3-dimethylphenylamino group to the coumarin core. For example, chlorination of a 4-hydroxymethyl intermediate followed by nucleophilic substitution with 2,3-dimethylaniline might yield the target compound.

Comparative Analysis of Synthetic Methods

Parameter Mannich Reaction Nitro Reduction Coupling Route
Yield 82.1% ~75% (analogous) Not reported
Reaction Time 5 hours 4–5 hours Multi-day
Complexity Low Moderate High
Regioselectivity High Moderate Variable

The Mannich reaction offers superior efficiency and simplicity, making it the preferred method. Nitro reduction routes, while feasible, require additional steps for functional group interconversion. Coupling strategies from WO2014188453A2 are less practical due to their multi-step nature and lack of direct applicability.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to 4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one exhibit significant anticancer activities. For instance, studies have shown that chromene derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

  • Case Study : A study published in the journal Molecules demonstrated that a series of chromene derivatives exhibited cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values as low as 29 nM against specific cancer types . This suggests that the structural modifications in chromene can enhance their anticancer potency.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Chromenes have been shown to inhibit cytochrome P450 enzymes, which are vital for fungal growth.

  • Case Study : In vitro testing of chromene derivatives indicated promising antifungal activity. For example, certain derivatives demonstrated effective inhibition against fungal strains at concentrations that were significantly lower than those required for traditional antifungal agents .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance biological activity.

Synthetic Pathways

  • Starting Materials : The synthesis typically begins with commercially available coumarin derivatives.
  • Reagents Used : Common reagents include amines and alkylating agents to facilitate the formation of the desired chromene structure.
  • Yield and Purity : The methods employed often yield high-purity products suitable for biological testing.

Pharmacological Insights

The pharmacological profile of this compound includes its interaction with biological targets involved in cancer proliferation and fungal growth.

Compound NameActivity TypeIC50 (nM)Reference
This compoundAnticancer29
Related Chromene DerivativeAntifungal<50

Mechanism of Action

The mechanism of action of 4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications at Position 4

4-[Bis(pyridin-2-ylmethyl)amino]methyl]-7-methoxy-2H-chromen-2-one (chrdpa)
  • Structure: The 4-position is substituted with a bis-pyridylmethylamino group instead of 2,3-dimethylphenylamino.
  • Application : Forms a paramagnetic Ru(III) complex (IC$_{50}$ = 137 μM against HeLa cells) and binds to DNA via groove interactions, evidenced by a 33% hypochromic shift in UV-Vis .
  • Comparison : The pyridyl groups enhance metal chelation, unlike the dimethylphenyl group, which may prioritize hydrophobic interactions.
4-[(8-Hydroxyquinolin-5-ylimino)methyl]-7-methoxy-2H-chromen-2-one (3a)
  • Structure: A Schiff base linker connects the coumarin core to 8-hydroxyquinoline.
  • Comparison: The Schiff base introduces conjugation for fluorescence, whereas the dimethylphenylamino group lacks such electronic properties.
4-(Chloromethyl)-7-methoxy-2H-chromen-2-one
  • Structure : A chloromethyl group at position 4 serves as a precursor for further functionalization (e.g., coupling with Schiff bases) .
  • Comparison: The chloromethyl group is reactive but less stable than the aminomethyl group in the target compound.

Substituent Effects on Bioactivity

3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one
  • Structure : Chlorophenyl and methyl groups at positions 3 and 4, respectively.
  • Physicochemical Properties : Higher molar mass (300.74 g/mol) and lipophilicity due to the chloro substituent .
  • Comparison: The chloro group may enhance membrane permeability compared to the dimethylphenylamino group.
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • Structure : Trifluoromethyl and methoxyphenyl groups at positions 2 and 3.
  • Properties : The trifluoromethyl group increases metabolic stability and electron-withdrawing effects .

Crystallographic and Conformational Analysis

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
  • Structure : Methylphenyl and propoxy substituents.
  • Crystallography : The chromen ring is nearly planar (max deviation: 0.205 Å), stabilized by π-π stacking (3.501 Å) and C–H···O interactions .
  • Comparison: The dimethylphenylamino group in the target compound may disrupt planarity, affecting packing and solubility.
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
  • Structure : Methyl and phenyl groups at positions 2 and 3.
  • Conformation : SMILES: CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3. The phenyl ring introduces steric bulk .
  • Comparison: The aminomethyl group in the target compound provides a flexible linker absent in this analog.

Biological Activity

The compound 4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one , commonly referred to as a derivative of coumarin, has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₇N₁O₂
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Antioxidant Activity

Research indicates that derivatives of coumarin exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, which is crucial for scavenging free radicals. A study demonstrated that similar coumarin derivatives showed a marked increase in antioxidant activity compared to their parent compounds .

2. Anticancer Properties

Several studies have reported the anticancer potential of coumarin derivatives. For instance:

  • A study conducted on a series of coumarin derivatives indicated that modifications at the 4-position significantly enhanced cytotoxicity against various cancer cell lines, including breast and liver cancer cells .
  • Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

  • In vitro assays revealed that this compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
  • Additionally, antifungal activity has been documented against various pathogenic fungi.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several coumarin derivatives and evaluated their cytotoxic effects on human cancer cell lines. The derivative containing the dimethylphenyl group showed IC₅₀ values significantly lower than those of standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of various coumarin derivatives, including this compound. The results indicated that this compound had superior activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further exploration in antibiotic development .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The methoxy group is believed to enhance the electron-donating ability of the molecule, facilitating its role as a free radical scavenger.
  • Apoptotic Induction : In cancer cells, this compound appears to trigger apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Membrane Disruption : For its antimicrobial activity, it is hypothesized that the compound integrates into bacterial membranes, leading to increased permeability and cell death.

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